molecular formula C6H5FN2O2 B13309718 6-Fluoro-N-hydroxypyridine-2-carboxamide

6-Fluoro-N-hydroxypyridine-2-carboxamide

Cat. No.: B13309718
M. Wt: 156.11 g/mol
InChI Key: DDZUPRSBWBUKPR-UHFFFAOYSA-N
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Description

6-Fluoro-N-hydroxypyridine-2-carboxamide is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-N-hydroxypyridine-2-carboxamide typically involves the introduction of a fluorine atom into the pyridine ring followed by the formation of the hydroxyl group. One common method involves the nucleophilic substitution reaction of a suitable pyridine derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow chemistry, which allows for better control over reaction parameters and scalability. The use of flow reactors enables efficient mixing and heat transfer, resulting in higher yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-N-hydroxypyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) to yield reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

6-Fluoro-N-hydroxypyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of advanced materials with unique properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-Fluoro-N-hydroxypyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

    6-Fluoro-3-hydroxypyrazine-2-carboxamide: Known for its antiviral properties.

    6-Fluoro-2-pyridinecarboxamide: Used in medicinal chemistry for drug development.

    3-Fluoro-2-pyridinecarboxamide: Studied for its potential biological activities.

Uniqueness: 6-Fluoro-N-hydroxypyridine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Biological Activity

6-Fluoro-N-hydroxypyridine-2-carboxamide is a pyridine-based compound that has garnered attention for its biological activities, particularly in the context of antiviral and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound can be approached through various chemical pathways. The compound's structure includes a hydroxylamine group, which is critical for its biological activity. The synthesis typically involves the introduction of a fluorine atom at the 6-position of the pyridine ring, followed by amidation to form the carboxamide.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts:

  • Antiviral Activity : Research indicates that derivatives of this compound exhibit significant inhibitory effects against RNA viruses, including SARS-CoV-2. The compound acts by inhibiting RNA-dependent RNA polymerase (RdRp), thereby preventing viral replication .
  • Anticancer Properties : Compounds with similar structural motifs have shown antiproliferative effects against various cancer cell lines, such as colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116). These effects are often mediated through the inhibition of key signaling pathways like PI3K/AKT .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Inhibition of Viral Replication : The compound binds to RdRp, blocking its activity and thus halting the replication cycle of viruses .
  • Modulation of Cell Signaling Pathways : In cancer cells, it has been observed that treatment with related compounds leads to a significant reduction in the expression of genes involved in cell survival and proliferation, such as PI3K and AKT .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Study on SARS-CoV-2 Inhibition : A recent study found that a derivative named cyanorona-20, which is based on this compound, exhibited potent antiviral activity against SARS-CoV-2, outperforming existing antiviral agents like favipiravir and remdesivir by significant margins .
  • Anticancer Activity Evaluation : In vitro evaluations demonstrated that compounds similar to this compound significantly inhibited cell growth in Caco-2 and HCT-116 cell lines with IC50 values indicating potent antiproliferative properties .

Table 1: Antiviral Activity of Cyanorona-20

CompoundIC50 (µM)Selectivity Index (compared to favipiravir)
Cyanorona-200.15209
Favipiravir31.25-
Remdesivir6.7545

Table 2: Anticancer Activity Against Caco-2 Cell Line

CompoundIC50 (µM)
Compound A18.9
Compound B4.9
Compound C3.3

Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

6-fluoro-N-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C6H5FN2O2/c7-5-3-1-2-4(8-5)6(10)9-11/h1-3,11H,(H,9,10)

InChI Key

DDZUPRSBWBUKPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)C(=O)NO

Origin of Product

United States

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